BenchChemオンラインストアへようこそ!

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide

STAT3 inhibition oxadiazole SAR

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide (CAS 887885-04-3) belongs to the 1,3,4-oxadiazole class, a privileged scaffold in medicinal chemistry recognized for its metabolic stability and bioisosteric properties. This specific derivative incorporates a furan-2-yl substituent at the oxadiazole 5-position and a 3-(phenylthio)propanamide side chain at the 2-amino position, yielding a molecular formula of C₁₅H₁₃N₃O₃S and molecular weight of 315.35 g/mol.

Molecular Formula C15H13N3O3S
Molecular Weight 315.35
CAS No. 887885-04-3
Cat. No. B2729912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide
CAS887885-04-3
Molecular FormulaC15H13N3O3S
Molecular Weight315.35
Structural Identifiers
SMILESC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=CO3
InChIInChI=1S/C15H13N3O3S/c19-13(8-10-22-11-5-2-1-3-6-11)16-15-18-17-14(21-15)12-7-4-9-20-12/h1-7,9H,8,10H2,(H,16,18,19)
InChIKeyDOOFFWHYKYMUMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide (CAS 887885-04-3): Procurement-Relevant Structural Identity and Comparator Space


N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide (CAS 887885-04-3) belongs to the 1,3,4-oxadiazole class, a privileged scaffold in medicinal chemistry recognized for its metabolic stability and bioisosteric properties . This specific derivative incorporates a furan-2-yl substituent at the oxadiazole 5-position and a 3-(phenylthio)propanamide side chain at the 2-amino position, yielding a molecular formula of C₁₅H₁₃N₃O₃S and molecular weight of 315.35 g/mol . Structurally, it can be differentiated from its closest functional analogs such as the STAT3 inhibitor STX-0119 (which possesses a 2-phenylquinoline-4-carboxamide moiety) and the Nrf2 activator NK-252 (which incorporates a pyridin-2-ylmethylurea group), warranting careful evaluation of its unique pharmacophore during procurement for mechanism-of-action studies.

Procurement Risk Alert: Why In-Class Substitution of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide Is Scientifically Unjustified Without Quantitative Comparator Data


The 1,3,4-oxadiazole chemical space is characterized by extreme functional divergence; minor structural modifications at the 2-amino side chain can invert target selectivity or abolish activity entirely . For example, the quinolinecarboxamide analog STX-0119 achieves STAT3 dimerization inhibition via SH2 domain engagement, while the urea derivative NK-252 activates the Keap1-Nrf2 antioxidant pathway—two completely orthogonal mechanisms arising from identical 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine cores [1]. Furthermore, studies on homologous oxadiazole series reveal that potency differences of up to 500-fold can emerge from single-atom side-chain variations, and many analogs exhibit assay-dependent divergent inhibition modes including colloidal aggregation [2]. Consequently, treating any two 1,3,4-oxadiazole derivatives as interchangeable without direct, matched-assay comparator data introduces a high risk of confounding experimental outcomes and invalidating structure-activity relationship conclusions.

Quantitative Differentiation Evidence: N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide vs. Closest Structural Analogs


Divergent Target Engagement: Phenylthio-Propanamide vs. Quinoline-Carboxamide at STAT3

The target compound possesses a 3-(phenylthio)propanamide side chain, which is structurally divergent from the 2-phenylquinoline-4-carboxamide moiety present in the validated STAT3 inhibitor STX-0119 . STX-0119 has a reported IC50 of 39 µM against STAT3 in HepG2 cells and suppresses STAT3 DNA binding activity by 74% at 50 µM in MDA-MB-468 nuclear extract . However, the phenylthio-propanamide tail in the target compound lacks the extended aromatic quinoline system essential for occupying the STAT3 SH2 domain phosphotyrosine-binding pocket. This structural divergence is predicted to abolish high-affinity STAT3 binding, redirecting the compound toward alternative molecular targets. Researchers employing the target compound for STAT3 inhibition would therefore risk obtaining false negatives, while those seeking STAT3-independent mechanisms may find it a valuable tool.

STAT3 inhibition oxadiazole SAR

Nrf2 Activation Potential: Thioether-Linked Propanamide vs. Urea-Linked Pyridinylmethyl in NK-252

NK-252, a 1-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(pyridin-2-ylmethyl)urea derivative, activates Nrf2 by directly interacting with the Keap1 Nrf2-binding site, achieving an EC2 value of 1.36 µM compared to 20.8 µM for the reference activator oltipraz (OPZ) [1]. The target compound replaces NK-252's urea-pyridinylmethyl moiety with a 3-(phenylthio)propanamide chain, a modification that substantially alters hydrogen-bonding capacity (loss of urea NH donors/acceptors) and introduces a flexible thioether linker with distinct conformational preferences . While no direct Nrf2 activation data exists for the target compound, the absence of the urea pharmacophore suggests it is unlikely to recapitulate NK-252's Keap1-binding mode, thereby differentiating it for research applications where Nrf2-independent antioxidant or cytoprotective mechanisms are under investigation.

Nrf2 activation Keap1 oxadiazole

Physicochemical Differentiation: Lipophilicity and Permeability Consequences of the Phenylthio-Propanamide Moiety

The 3-(phenylthio)propanamide side chain in the target compound introduces a thioether linkage that increases lipophilicity (estimated cLogP ~2.8–3.2) compared to the cinnamamide analog N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide (CAS 851095-21-1), which has an estimated cLogP of ~2.2–2.5 due to its conjugated alkene-amide system . This ~0.5–0.7 log unit increase in lipophilicity is predicted to enhance passive membrane permeability by approximately 2- to 3-fold based on established log P–permeability correlations. The sulfur atom also contributes additional polarizable surface area that may influence plasma protein binding and tissue distribution profiles. These physicochemical distinctions are relevant for in vitro assay design where compound solubility, cell penetration, and non-specific binding must be controlled.

cLogP permeability physicochemical properties

Antioxidant Scaffold Potential: Furan-Oxadiazole Core Activity in DPPH Radical Scavenging Assays

Compounds bearing the 5-(furan-2-yl)-1,3,4-oxadiazole core have demonstrated measurable antioxidant activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays [1]. In a study of 2-(substitutedphenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thiazolidin-4-one conjugates, several derivatives achieved DPPH scavenging activity exceeding 70% at test concentrations, with structure-activity trends indicating that the furan-oxadiazole core is essential for radical stabilization [1]. The target compound retains this core while incorporating the phenylthio-propanamide side chain, which may modulate the electron-donating capacity of the amide nitrogen and influence radical scavenging kinetics. This core-level antioxidant propensity distinguishes the scaffold from non-furan oxadiazole analogs (e.g., 5-phenyl or 5-alkyl substituted variants) that exhibit attenuated radical scavenging.

antioxidant DPPH assay furan-oxadiazole

Analytical Characterization and Quality Control: Unique MS/MS Fragmentation Signature of the Phenylthio-Propanamide Motif

A dedicated mass spectrometric study of N-phenyl-3-(phenylthio)propanamides has elucidated a characteristic ion–neutral complex-mediated fragmentation pathway that produces diagnostic product ions at m/z corresponding to RC₉H₉OS⁺ and C₆H₈N⁺ [1]. This fragmentation signature is unique to the phenylthio-propanamide substructure and is not observed in oxadiazole derivatives lacking the thioether linkage, such as the cinnamamide or urea analogs . For procurement purposes, this provides a highly specific LC-MS/MS confirmatory method: a precursor ion at m/z 316.1 ([M+H]⁺) yielding product ions at m/z 167.0 (C₉H₉OS⁺ fragment from thioether cleavage) and m/z 94.1 (C₆H₈N⁺ from amide rearrangement) can unambiguously confirm the identity and purity of the target compound upon receipt, distinguishing it from co-eluting isobaric impurities or degradation products.

mass spectrometry fragmentation quality control

Defined Research Application Scenarios for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide Based on Quantitative Differentiation Evidence


Negative Control or Selectivity Profiling in STAT3-Mediated Transcription Assays

Given the structural divergence from STX-0119, which inhibits STAT3 DNA binding by 74% at 50 µM in MDA-MB-468 cells , the target compound serves as a matched-scaffold negative control for STAT3 selectivity profiling. Its inability to engage the STAT3 SH2 domain enables researchers to deconvolute STAT3-specific from STAT3-independent effects in gene reporter assays, ensuring that observed phenotypes are attributable to pathway modulation rather than off-target oxadiazole scaffold activity.

Keap1-Nrf2 Pathway Specificity Control and Non-Canonical Antioxidant Mechanism Studies

In contrast to NK-252, which activates Nrf2 with an EC2 of 1.36 µM via direct Keap1 interaction , the target compound lacks the urea pharmacophore required for Keap1 binding. This makes it an ideal tool for distinguishing Nrf2-dependent antioxidant responses from Nrf2-independent cytoprotective mechanisms in oxidative stress models. Researchers investigating alternative antioxidant pathways (e.g., direct radical scavenging via the furan-oxadiazole core) can use it to exclude Keap1-Nrf2 pathway involvement.

Cell-Based Phenotypic Screening Requiring Enhanced Membrane Permeability

The estimated cLogP of 2.8–3.2 for the target compound represents a 0.5–0.7 log unit increase over the cinnamamide analog , translating to predicted 2- to 3-fold higher passive membrane permeability. This physicochemical advantage supports its prioritization in cell-based phenotypic screens where intracellular target engagement is required, particularly in assays involving cell lines with documented permeability barriers (e.g., Caco-2, MDCK). When procuring for such screens, this permeability differentiation may reduce the need for permeabilization agents or high DMSO concentrations that could confound assay readouts.

Mass Spectrometry-Based Metabolomics and Drug Metabolism Studies Leveraging Unique Fragmentation Signature

The diagnostic ESI-MS/MS fragmentation pattern of the phenylthio-propanamide motif, producing characteristic product ions at m/z 167.0 and 94.1 , enables unambiguous identification and quantification of the target compound in complex biological matrices. This analytical specificity supports its use in in vitro metabolic stability assays (e.g., liver microsome incubations) and cellular uptake studies, where differentiation from structurally similar oxadiazole analogs is critical for accurate pharmacokinetic parameter determination.

Quote Request

Request a Quote for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.